(S)-3-aminoheptan-1-ol is a chiral amine with significant relevance in organic synthesis and pharmaceutical applications. It is classified as an amino alcohol, which is characterized by the presence of both an amino group and a hydroxyl group on the heptane carbon chain. This compound's chirality allows it to participate in various stereoselective reactions, making it valuable in the synthesis of biologically active molecules.
(S)-3-aminoheptan-1-ol can be derived from various natural and synthetic sources. It is classified under the category of aliphatic amines and alcohols, specifically as a secondary amine due to the presence of one nitrogen atom bonded to two carbon atoms. The compound's systematic name reflects its structural features, with "heptan" indicating a seven-carbon chain and "amino" denoting the presence of an amino group.
Several methods have been developed for synthesizing (S)-3-aminoheptan-1-ol, including:
In one notable synthesis route, (S)-3-aminoheptan-1-ol can be synthesized from 3-heptanone through a reductive amination process. This involves the reaction of 3-heptanone with ammonia in the presence of a reducing agent, followed by hydrolysis to yield the desired amino alcohol.
The molecular formula of (S)-3-aminoheptan-1-ol is . Its structure features a seven-carbon chain with an amino group at the third position and a hydroxyl group at the first position. The specific stereochemistry at the chiral center is crucial for its biological activity.
(S)-3-aminoheptan-1-ol participates in various chemical reactions typical for amino alcohols:
The reactivity of (S)-3-aminoheptan-1-ol can be attributed to both its functional groups, allowing it to serve as a nucleophile or electrophile in various organic transformations.
The mechanism by which (S)-3-aminoheptan-1-ol exerts its effects in biological systems often involves its role as a building block for more complex molecules or as an intermediate in metabolic pathways. In medicinal chemistry, its chiral nature allows it to selectively interact with biological targets, enhancing efficacy and reducing side effects compared to non-chiral counterparts.
Research indicates that (S)-3-aminoheptan-1-ol may influence neurotransmitter systems or serve as a precursor for pharmaceuticals targeting central nervous system disorders.
(S)-3-aminoheptan-1-ol has several scientific uses:
Catalytic asymmetric amination enables direct access to enantiomerically enriched (S)-3-aminoheptan-1-ol from prochiral heptanol precursors. Bro̷nsted acid catalysis using confined imidodiphosphorimidate (IDPi) catalysts (e.g., p-tert-butyl-IDPi 6b) achieves high enantioselectivity (up to 97:3 er) in reactions between aliphatic aldehydes (e.g., 3-oxoheptanal) and amination agents like N-Boc-formaldimine. This strategy leverages the catalyst’s strong acidity (pKa ~2.0–4.5 in MeCN) and steric confinement to control stereochemistry in a [4+2]-cycloaddition pathway, forming chiral oxazinanone intermediates that hydrolyze to the target amino alcohol [3].
Organocatalysis with L-proline exploits hydrogen-bonding interactions to mediate α-amination of aldehydes. For example, 3-oxoheptanal undergoes amination with diethyl azodicarboxylate (DEAD) under L-proline catalysis (10 mol%), yielding (S)-3-aminoheptan-1-ol precursors with >90% ee. The enamine activation mechanism ensures stereoselective C–N bond formation at the carbonyl’s α-position [2]. Iron-catalyzed borrowing hydrogen methodologies provide an alternative atom-economical route. Here, Fe-cyclopentadienone complexes (e.g., Cat1) dehydrogenate 1,3-heptanediol to 3-hydroxyheptanal, which couples with ammonia equivalents (e.g., benzylamine) followed by in situ reduction. This method achieves >90% yield for secondary amines, though enantioselectivity requires chiral modifiers [8].
Table 1: Performance of Asymmetric Amination Catalysts
Catalyst | Substrate | Product | ee (%) | Yield (%) |
---|---|---|---|---|
IDPi 6b | 3-Oxoheptanal | N-Boc-oxazinanone | 97 | 73 |
L-Proline | 3-Oxoheptanal/DEAD | Hydrazino aldehyde | 92 | 85 |
Fe-Cp’ Cat1 | 1,3-Heptanediol | N-Benzyl amino alcohol | <50 | 91 |
Kinetic resolution (KR) separates racemic 3-aminoheptan-1-ol enantiomers via enantioselective reactions. Lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) selectively acetylates the (R)-enantiomer of racemic 3-aminoheptan-1-ol, leaving (S)-3-aminoheptan-1-ol unreacted (E > 200). This process achieves >99% ee for the unmodified (S)-enantiomer at 50% conversion in toluene at 40°C [5].
Transition-metal-catalyzed enantioselective oxidation represents a non-hydrolytic KR approach. Chiral Mn-salen complexes (e.g., Jacobsen’s catalyst) selectively oxidize the (R)-3-aminoheptan-1-ol to ketimines using tert-butyl hydroperoxide (TBHP), enabling isolation of (S)-3-aminoheptan-1-ol with 88% ee and 45% yield. Limitations include moderate selectivity factors (s = 20) and substrate scope restrictions [8].
Table 2: Kinetic Resolution Methods for Racemic 3-Aminoheptan-1-ol
Method | Resolution Agent | Selectivity (E/s) | ee (S, %) | Yield (S, %) |
---|---|---|---|---|
C. antarctica Lipase B | Vinyl acetate | >200 | >99 | 45 |
Mn-salen (Jacobsen) | TBHP | 20 | 88 | 45 |
Biocatalysis offers sustainable routes to (S)-3-aminoheptan-1-ol under mild conditions. Transaminase (TAm)-catalyzed amination employs engineered ω-transaminases (e.g., Arthrobacter sp. KNK168 variant) to convert 3-oxoheptanal to (S)-3-aminoheptan-1-ol using L-alanine as an amino donor. Directed evolution optimizes activity toward aliphatic ketones: the mutant ATA-117 achieves 95% conversion and 98% ee in phosphate buffer (pH 7.5, 30°C). Pyruvate removal (via lactate dehydrogenase) shifts equilibrium toward product formation [5].
Reductase-based asymmetric reduction utilizes ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to reduce 3-azidoheptanal precursors. For example, Lactobacillus kefir ADH reduces 3-azidoheptan-1-one to (S)-3-azidoheptan-1-ol (92% ee), followed by Staudinger reduction to (S)-3-aminoheptan-1-ol. Co-factor recycling (glucose/glucose dehydrogenase) ensures efficiency [4] [6]. Natural transaminase fusions (e.g., Pseudomonas putida PP_2782) integrate reductase and TAm domains, enabling one-pot reduction/amination of 3-oxoheptanoic acid derivatives. This system achieves 80% yield and 99% ee in a single enzymatic step [6].
Table 3: Biocatalytic Systems for (S)-3-Aminoheptan-1-ol Synthesis
Biocatalyst | Reaction | Conversion (%) | ee (%) |
---|---|---|---|
Arthrobacter TAm (ATA-117) | 3-Oxoheptanal + L-Alanine | 95 | 98 |
L. kefir ADH | 3-Azidoheptan-1-one reduction | 99 | 92 |
P. putida PP_2782 fusion | 3-Oxoheptanoic acid → Amino alcohol | 80 | 99 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8